1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]
Description
1-Phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is a hydrazone derivative synthesized by condensing 1-phenyl-1H-indole-2,3-dione (isatin derivative) with 3,5-dichlorophenylhydrazine. Its structure features a phenyl-substituted indole-2,3-dione core linked to a dichlorinated aryl hydrazone moiety. The 3,5-dichlorophenyl group enhances lipophilicity and may influence biological activity, particularly in pesticidal or antifungal contexts, as seen in structurally related agrochemicals .
Key Properties (inferred from analogs and general synthesis):
Properties
IUPAC Name |
3-[(3,5-dichlorophenyl)diazenyl]-1-phenylindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-10-14(22)12-15(11-13)23-24-19-17-8-4-5-9-18(17)25(20(19)26)16-6-2-1-3-7-16/h1-12,26H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYELTGJXQQLHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172177 | |
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(3,5-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303984-75-0 | |
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(3,5-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] typically involves the following steps:
Formation of 1-phenyl-1H-indole-2,3-dione: This can be achieved through the oxidation of 1-phenyl-1H-indole using oxidizing agents such as potassium permanganate or chromyl chloride.
Formation of Hydrazone: The resulting 1-phenyl-1H-indole-2,3-dione is then reacted with 3,5-dichlorophenylhydrazine in the presence of an acid catalyst to form the hydrazone derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate industrial-grade reagents and equipment to maintain safety and efficiency. Continuous flow reactors and automated synthesis systems are often employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like potassium permanganate can further oxidize the compound to produce more complex derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the indole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the indole ring.
Reduction products: Reduced forms of the compound.
Substitution products: Derivatives with different functional groups attached to the indole ring.
Scientific Research Applications
1-Phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2,5-Dichlorophenyl Hydrazone
The 2,5-dichloro isomer (CAS 303984-76-1) shares the same core but differs in chlorine substitution:
The discontinued status of the 2,5-dichloro analog suggests differences in stability or efficacy compared to the 3,5-dichloro derivative, though specific data are unavailable.
Dichlorophenyl Hydrazones in Agrochemicals
Compounds with 3,5-dichlorophenyl groups are prevalent in fungicides:
- Procymidone (3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclohexane-2,4-dione): Used against Botrytis and Monilia spp. .
- Iprodione (3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide): Broad-spectrum fungicide .
The target compound’s indole core may offer distinct electronic properties compared to bicyclic or imidazolidine systems, affecting binding to fungal targets.
Non-Chlorinated Hydrazone Analogs
Compounds 17a–c from illustrate hydrazones with varying aryl groups:
- 17a : Phenyl-hydrazone (m.p. 185–187°C, 49% yield).
- 17b : 4-Methanesulfonylphenyl-hydrazone (m.p. 208–210°C, 51% yield).
- 17c : Sulfonamide-substituted hydrazone (m.p. 265–267°C, 52% yield) .
| Property | Target Compound | 17a | 17b |
|---|---|---|---|
| Aryl Group | 3,5-Cl₂-phenyl | Phenyl | 4-MeSO₂-phenyl |
| Melting Point | Not reported | 185–187°C | 208–210°C |
| Yield | Not reported | 49% | 51% |
Chlorination likely increases melting points compared to non-halogenated analogs, as seen in 17a vs. agrochemicals like procymidone.
Research Findings and Limitations
Biological Activity
1-Phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone], commonly referred to as a hydrazone derivative of isatin, is a compound of significant interest in medicinal chemistry. Its structure consists of an indole moiety linked to a hydrazone functional group, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : C20H13Cl2N3O
- Molecular Weight : 382.2 g/mol
- CAS Number : 303984-75-0
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole compounds exhibit potent antimicrobial properties. The compound has been evaluated for its in vitro antimicrobial efficacy against various pathogens.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Candida albicans | 0.50 | 0.60 |
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential as a therapeutic agent for infections caused by resistant strains .
Anticancer Properties
The anticancer activity of hydrazone derivatives has been extensively researched, with several studies indicating their ability to inhibit cancer cell proliferation.
Case Study:
A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results showed that the compound exhibited significant antiproliferative activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin.
| Cell Line | IC50 (μM) |
|---|---|
| A431 | 5.6 |
| Jurkat | 4.8 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression, although further molecular studies are needed to elucidate the exact pathways involved .
Enzyme Inhibition
The compound has also shown promise as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs), which are crucial in various physiological processes.
Inhibition Assay Results:
| Enzyme | IC50 (nM) |
|---|---|
| Human Carbonic Anhydrase II | 50 |
| Human Carbonic Anhydrase I | 75 |
The inhibition profiles indicate that the compound is a potent inhibitor compared to other known inhibitors, suggesting its potential in treating diseases where carbonic anhydrases play a role, such as glaucoma and epilepsy .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include the hydrazone NH proton (δ 10.5–11.5 ppm, broad singlet) and the indole-dione carbonyls (δ 175–185 ppm in ¹³C NMR) .
- FT-IR : Confirm hydrazone C=N stretch (~1600 cm⁻¹) and absence of carbonyl peaks from unreacted starting materials .
- X-ray Crystallography : Resolve regioselectivity and confirm planar geometry of the hydrazone linkage. For example, bond angles of ~120° at the C=N bond .
How do researchers design in vivo studies to assess nephrotoxicity, given structural similarities to N-(3,5-dichlorophenyl)succinimide?
Q. Advanced Research Focus
- Animal Models : Use Fischer 344 rats (sensitive to nephrotoxicants) at doses of 50–100 mg/kg/day for 7–14 days. Monitor serum creatinine and BUN levels .
- Histopathology : Fix kidney tissues in 10% formalin, section, and stain with H&E to assess tubular necrosis or glomerular damage .
- Mechanistic Probes : Measure glutathione (GSH) depletion in renal tissues via Ellman’s assay. Co-administer GSH precursors (e.g., N-acetylcysteine) to test protective effects .
How can contradictory data between in vitro and in vivo toxicity profiles be resolved?
Q. Advanced Research Focus
- Metabolic Activation : Test liver microsomal S9 fractions to identify reactive metabolites (e.g., epoxides) not formed in cell cultures .
- Dose-Response Correlation : Compare LC₅₀ values in HEK293 cells (in vitro) with LD₅₀ in rats. Adjust for bioavailability using pharmacokinetic modeling .
- Species-Specific Factors : Evaluate interspecies differences in cytochrome P450 isoforms using inhibitors like ketoconazole (CYP3A4) .
What methodologies are recommended for studying the compound’s interaction with leukotriene pathways?
Q. Advanced Research Focus
- Biochemical Assays : Use ELISA to quantify leukotriene C₄/D₄ levels in rat kidney perfusates after compound exposure .
- Receptor Binding : Radioligand displacement assays with [³H]-LTD₄ to assess competitive inhibition. Calculate IC₅₀ values .
- Gene Expression : RT-PCR for leukotriene synthase (LTC₄S) and receptor (CysLT₁) mRNA in renal tissues .
How can regioselectivity challenges during hydrazone synthesis be addressed?
Q. Advanced Research Focus
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites on the indole-dione core. Focus on electrophilic carbon centers .
- Protecting Groups : Temporarily block competing carbonyl groups (e.g., with trimethylsilyl chloride) to direct hydrazine attack .
- Reaction Monitoring : In situ IR or HPLC-MS to track intermediate formation and adjust conditions dynamically .
What computational strategies predict the compound’s antifungal activity based on structural analogs like iprodione?
Q. Advanced Research Focus
- QSAR Models : Use MOE or Schrödinger to correlate logP, polar surface area, and dipole moments with fungicidal EC₅₀ values .
- Molecular Docking : Target fungal cytochrome bc₁ complex (PDB: 3CX5) to simulate binding affinity of the dichlorophenyl group .
- ADMET Prediction : SwissADME to assess bioavailability and toxicity risks (e.g., hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
